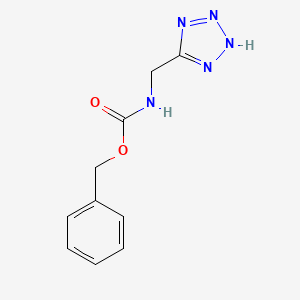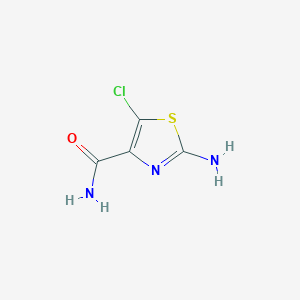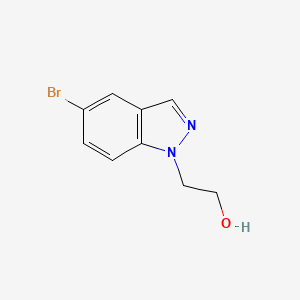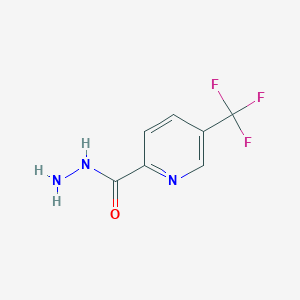
n'-(2-Aminophenyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Aminophenyl)acetohydrazide is an organic compound with the molecular formula C8H11N3O It is a hydrazide derivative, characterized by the presence of an aminophenyl group attached to an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Aminophenyl)acetohydrazide typically involves the reaction of 2-aminobenzohydrazide with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Aminobenzohydrazide+Acetic Anhydride→N’-(2-Aminophenyl)acetohydrazide+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of N’-(2-Aminophenyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N’-(2-Aminophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N’-(2-Aminophenyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N’-(2-Aminophenyl)acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N’-(4-Aminophenyl)acetohydrazide
- 2-Aminobenzohydrazide
- N-(2-Aminophenyl)benzamide
Uniqueness
N’-(2-Aminophenyl)acetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
6299-91-8 |
|---|---|
分子式 |
C8H11N3O |
分子量 |
165.19 g/mol |
IUPAC名 |
N'-(2-aminophenyl)acetohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-11-8-5-3-2-4-7(8)9/h2-5,11H,9H2,1H3,(H,10,12) |
InChIキー |
NGNDIKLPAXMFDK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NNC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)






![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)




